4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER

Description

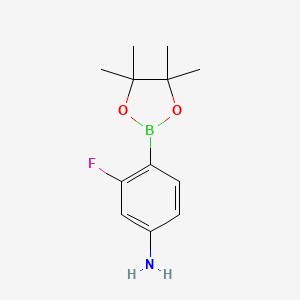

4-Amino-2-fluorophenylboronic acid pinacol ester (CAS: 815631-56-2) is a boronic ester derivative with the molecular formula C₁₂H₁₇BFNO₂ and a molecular weight of 237.08 g/mol . Its IUPAC name is 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, featuring an amino group (-NH₂) at the para position and a fluorine atom at the ortho position on the phenyl ring. The pinacol ester moiety enhances solubility in organic solvents and stabilizes the boronic acid group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . This compound is particularly valued in pharmaceutical research, such as in the synthesis of tricyclic topoisomerase inhibitors .

Properties

IUPAC Name |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMNWVXAEGUVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660651 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819057-45-9 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Amine Protection via Schiff Base Formation

The first step involves protecting the primary amine of 4-bromoaniline to prevent undesired side reactions during subsequent boron incorporation. Benzophenone reacts with 4-bromoaniline in the presence of boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid catalyst, forming the Schiff base intermediate 4-bromo-N-(diphenylmethylidene)aniline (Compound 2).

Reaction Conditions

This step ensures regioselective boron introduction in subsequent steps by blocking the amine group.

Halogen-Magnesium Exchange and Boron Incorporation

The second step employs a halogen-magnesium exchange reaction using the Turbo-Grignard reagent i-Bu(n-Bu)₂MgLi , followed by transmetalation with trimethyl borate (B(OMe)₃) and esterification with pinacol.

Optimized Protocol

-

Halogen-Magnesium Exchange:

-

Reagent: i-Bu(n-Bu)₂MgLi (1.2 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −20°C

-

Time: 1 hour

-

-

Transmetalation:

-

Boron Source: Trimethyl borate (1.5 equiv)

-

Esterification: Pinacol (1.5 equiv)

-

Workup: Hydrochloric acid (10%) for deprotection

-

Table 1: Key Reaction Parameters for Boron Incorporation

| Parameter | Value |

|---|---|

| Grignard Reagent | i-Bu(n-Bu)₂MgLi |

| Boron Source | B(OMe)₃ |

| Solvent | THF |

| Reaction Temperature | −20°C → 25°C (gradual warming) |

| Deprotection Agent | 10% HCl |

| Final Product Purity | >95% (by NMR) |

Comparative Analysis of Synthetic Methods

Previous methods for synthesizing arylboronic esters faced challenges such as cryogenic conditions, heavy metal catalysts, and low yields. Xue et al.’s method outperforms these approaches in scalability and operational simplicity:

Table 2: Comparison of Synthetic Routes

| Method | Catalyst | Temperature | Yield | Scalability | Limitations |

|---|---|---|---|---|---|

| Xue et al. (2014) | None | −20°C | 70% | Kilogram | None reported |

| Cu-Catalyzed Borylation | Cu(I) | 100°C | 45% | Lab-scale | Metal contamination |

| Ir-Catalyzed C−H Activation | Ir(ppy)₃ | 80°C | 60% | Lab-scale | High catalyst loading |

The absence of transition-metal catalysts in Xue et al.’s method eliminates purification challenges associated with metal residues, making it industrially viable.

Industrial-Scale Production Insights

The process was validated at kilogram-scale using automated reactors to maintain precise temperature control during the exothermic Grignard exchange. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.

Coupling Reactions: The boronic ester group makes it a suitable candidate for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent any unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is usually a biaryl compound, while in substitution reactions, the product can vary based on the nucleophile used .

Scientific Research Applications

4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-2-FLUOROPHENYLBORONIC ACID PINACOL ESTER involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorine groups. The boronic ester group allows it to act as a nucleophile in coupling reactions, while the fluorine atom enhances its reactivity in substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Esters

Amino-Substituted Analogs

- 4-(1-Aminocyclopropyl)phenylboronic Acid Pinacol Ester (CAS: 1218789-38-8): Contains a cyclopropyl-amino group, which introduces steric hindrance and rigidity. This may reduce reactivity in cross-couplings compared to the less bulky amino group in the target compound . Applications: Likely used in constrained peptide mimics or rigid scaffolds.

- 2-Amino-4,5-difluorophenylboronic Acid (CAS: 1072952-14-7): Lacks the pinacol ester, reducing solubility in organic solvents.

Fluoro-Substituted Analogs

2,4-Difluoro-6-methoxyphenylboronic Acid Pinacol Ester (CAS: 2243635-39-2):

- Features two fluorine atoms and a methoxy group. The electron-withdrawing fluorine atoms increase electrophilicity, while the methoxy group provides moderate solubility in polar solvents. This compound may exhibit faster coupling kinetics than the target compound but lower stability under acidic conditions .

- 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS: 603122-52-7): The methoxycarbonyl group (-COOMe) is strongly electron-withdrawing, enhancing reactivity in aryl-aryl couplings. However, this group may complicate downstream functionalization compared to the amino group in the target compound .

Heterocyclic and Functionalized Analogs

- 4-Cyano-2-fluorophenylboronic Acid Pinacol Ester (CAS: 1035235-29-0): The cyano group (-CN) is electron-withdrawing, similar to fluorine, but introduces polarity. This compound is suited for synthesizing nitrile-containing biaryls, though the cyano group may limit compatibility with certain catalysts .

5-(3-(2,2,2-Trifluoroethyl)ureido)pyridine-3-boronic Acid Pinacol Ester (CAS: 1036990-30-3):

Solubility and Stability

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example:

- 4-Amino-2-fluorophenylboronic acid pinacol ester dissolves readily in chloroform, acetone, and ethers due to the pinacol group .

- 4-Nitrophenylboronic Acid Pinacol Ester (from ) shows similar solubility but lower stability in aqueous H₂O₂, undergoing rapid oxidation to form a quinone-like product (λmax 405 nm) . The amino group in the target compound likely confers greater oxidative stability.

Comparative Data Table

Biological Activity

4-Amino-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative notable for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structural features, including a fluorine atom and a boronic acid pinacol ester group, which contribute to its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The boronic ester group can form reversible covalent bonds with serine or threonine residues in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of proteases and other enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound has been shown to influence cell signaling pathways by interacting with transcription factors or DNA-binding proteins, potentially altering gene expression. This interaction can affect various cellular processes, including proliferation and apoptosis.

- Fluorescent Probes : Due to its structural properties, this compound is used in the development of fluorescent probes for imaging applications in biological systems.

Cellular Effects

Research indicates that this compound can significantly impact cellular processes:

- Metabolic Pathways : The compound may alter cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby affecting energy production and biosynthesis.

- Gene Expression : By modulating transcription factor activity, this compound can influence the expression of genes associated with various physiological responses, including stress responses and cell cycle regulation.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable tool in medicinal chemistry:

- Cancer Research : It has been utilized in boron neutron capture therapy (BNCT), where boron-containing compounds are selectively delivered to tumor cells to enhance the efficacy of radiation therapy.

- Drug Development : The compound is being explored as a potential lead in the development of new therapeutic agents targeting specific diseases, particularly those involving dysregulated enzyme activity .

Case Studies

Several studies have highlighted the biological activity and therapeutic potential of boronic acids, including derivatives like this compound:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.